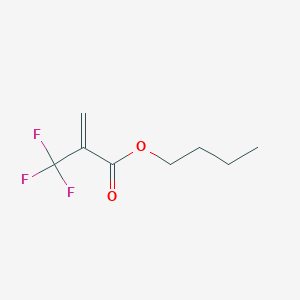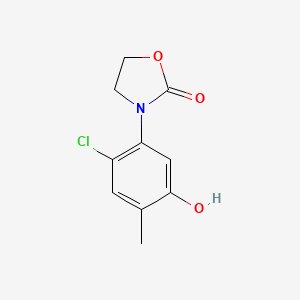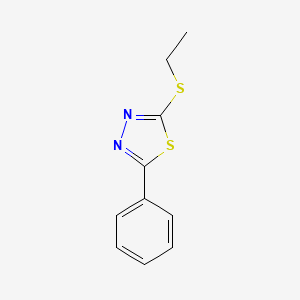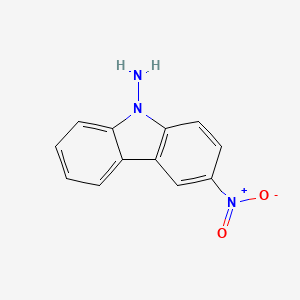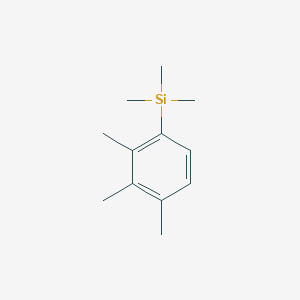
Trimethyl(2,3,4-trimethylphenyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,3,4-trimethylphenyl)silane is an organosilicon compound with the molecular formula C12H20Si. It is a derivative of silane, where the silicon atom is bonded to a trimethylphenyl group and three methyl groups. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(2,3,4-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a Grignard reagent derived from 2,3,4-trimethylbromobenzene. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2,3,4-trimethylphenyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in certain reactions.
Substitution: The trimethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Hydrosilanes like triethylsilane can be employed.
Substitution: Halogenating agents or organometallic reagents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
Trimethyl(2,3,4-trimethylphenyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound can be used to modify biomolecules for various studies.
Industry: It is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism by which trimethyl(2,3,4-trimethylphenyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, facilitating reactions such as hydrosilylation. The pathways involved often include the formation of reactive intermediates that can further react to form the desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: Similar in structure but lacks the trimethylphenyl group.
Triethylsilane: Contains ethyl groups instead of methyl groups.
Phenyltrimethylsilane: Contains a phenyl group instead of a trimethylphenyl group.
Uniqueness
Trimethyl(2,3,4-trimethylphenyl)silane is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.
Propriétés
Numéro CAS |
112277-73-3 |
|---|---|
Formule moléculaire |
C12H20Si |
Poids moléculaire |
192.37 g/mol |
Nom IUPAC |
trimethyl-(2,3,4-trimethylphenyl)silane |
InChI |
InChI=1S/C12H20Si/c1-9-7-8-12(13(4,5)6)11(3)10(9)2/h7-8H,1-6H3 |
Clé InChI |
IAGDVFQGHLAUPM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)[Si](C)(C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


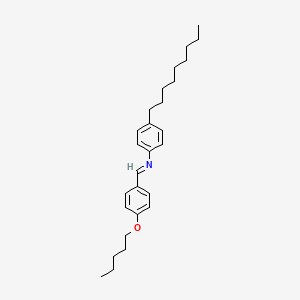
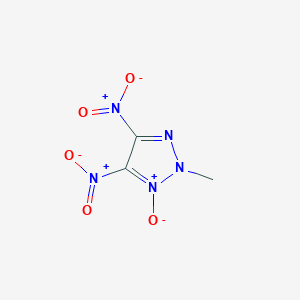
![2-[(E)-Benzylideneamino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B14318786.png)
![2-[(3-Chloro-2-fluorophenyl)carbamoyl]benzoic acid](/img/structure/B14318794.png)
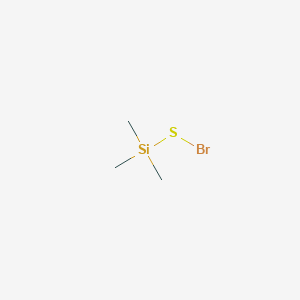
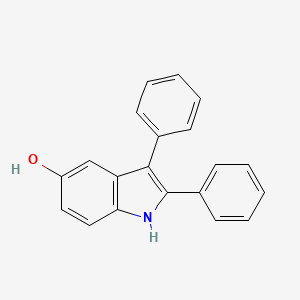
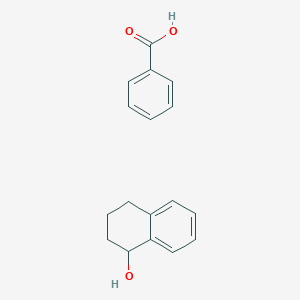
![(1E)-N-Benzyl-1-[1-(chloromethyl)cyclohexyl]ethan-1-imine](/img/structure/B14318806.png)
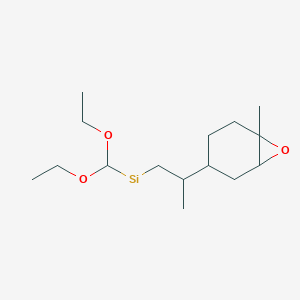
![Ethyl (2Z)-chloro[(2,6-dimethylphenyl)imino]acetate](/img/structure/B14318820.png)
